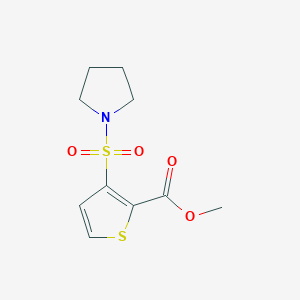

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-15-10(12)9-8(4-7-16-9)17(13,14)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOASVJRRVWFFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425867 | |

| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895261-88-8 | |

| Record name | methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Sulfonylpyrrolidine Intermediate

A common approach involves the oxidation of a thiophene derivative bearing a pyrrolidinyl substituent to the corresponding sulfonyl compound. For example:

- Starting Material: 3-(pyrrolidin-1-yl)thiophene

- Oxidizing Agent: Peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under catalytic conditions.

- Solvent: Dichloromethane or acetonitrile, often under cooling to control exothermic oxidation.

This step converts the sulfide linkage to a sulfonyl group, forming 3-(pyrrolidin-1-ylsulfonyl)thiophene.

Esterification at the 2-Position

The methyl ester at the 2-position can be introduced by:

- Method A: Starting from 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid, followed by esterification using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Method B: Direct coupling of methyl 2-bromothiophene-3-carboxylate with pyrrolidine sulfonyl reagents under nucleophilic substitution conditions.

Alternative Synthetic Route via Sulfonyl Chloride Intermediate

An alternative route involves:

- Preparation of 3-thiophenesulfonyl chloride by chlorination of thiophene sulfonic acid derivatives.

- Subsequent reaction with pyrrolidine to form the sulfonamide linkage.

- Final esterification or use of methyl ester-containing starting materials.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of sulfide to sulfone | m-CPBA, DCM solvent | 0–25 °C | 2–4 hours | 75–85 | Controlled addition to avoid overoxidation |

| Esterification | Methanol, H2SO4 catalyst, reflux | 65–80 °C | 6–12 hours | 80–90 | Removal of water drives reaction forward |

| Sulfonyl chloride formation | SOCl2 or PCl5, inert solvent (e.g., toluene) | Reflux | 3–5 hours | 70–80 | Requires dry conditions |

| Sulfonamide formation | Pyrrolidine, base (e.g., triethylamine) | Room temperature | 1–3 hours | 85–95 | Base scavenges HCl byproduct |

Research Findings and Optimization Notes

- Oxidation Step: Studies indicate that using m-chloroperbenzoic acid provides a cleaner oxidation with fewer side products compared to hydrogen peroxide, which may require catalysts and longer reaction times.

- Esterification: Acid-catalyzed esterification under reflux in methanol is efficient; however, removal of water by azeotropic distillation or use of molecular sieves improves yields significantly.

- Sulfonyl Chloride Route: This method offers higher selectivity in sulfonamide formation but requires careful handling of corrosive reagents and moisture exclusion.

- Purification: Final products are typically purified by recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity suitable for pharmaceutical or material applications.

Summary Table of Preparation Routes

| Route | Key Intermediate(s) | Advantages | Disadvantages |

|---|---|---|---|

| Direct Oxidation + Esterification | 3-(pyrrolidin-1-yl)thiophene → sulfone → methyl ester | Fewer steps, mild conditions | Requires careful oxidation control |

| Sulfonyl Chloride + Sulfonamide Formation | 3-thiophenesulfonyl chloride + pyrrolidine | High selectivity, good yields | Use of hazardous reagents |

| Nucleophilic Substitution on Methyl 2-bromothiophene-3-carboxylate | Methyl 2-bromothiophene-3-carboxylate + pyrrolidine sulfonyl reagent | One-pot synthesis possible | May require harsh conditions |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate exhibit antimicrobial activities. For instance, studies have demonstrated that thiophene derivatives can inhibit the growth of a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. Its sulfonamide group is known for enhancing solubility and bioavailability, making it a candidate for drug formulation. Preliminary studies have shown that this compound can serve as a scaffold for synthesizing more complex molecules with improved pharmacological profiles .

Materials Science

Proteomics

In proteomics, methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate is utilized as a reagent for labeling proteins due to its ability to form stable conjugates with amino acids . This application is crucial in studying protein interactions and functions.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, its structural analogs have shown promise as inhibitors of certain proteases, which are critical in various diseases including cancer and viral infections .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several thiophene derivatives for their antimicrobial efficacy against Staphylococcus aureus. Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate exhibited significant inhibition at low concentrations, paving the way for further development as an antimicrobial agent.

Case Study 2: Conductive Polymers

Research conducted at a leading university explored the integration of methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate into poly(3-hexylthiophene) (P3HT). The results showed improved conductivity and stability of the resulting polymer blend, indicating its potential use in next-generation electronic devices.

Mécanisme D'action

The mechanism of action of Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Findings:

Structural Influence on Reactivity: The pyrrolidinylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may slow nucleophilic attacks at position 3 compared to simpler derivatives like methyl thiophene-2-carboxylate . Amino-substituted derivatives (e.g., ) exhibit high reactivity in condensation reactions, achieving 99% yield under microwave conditions, likely due to the electron-donating amino group .

Physicochemical Properties: The methanesulfonamido analog () has a lower molecular weight (235.3 vs. ~291 estimated for the target compound) and documented hazards (skin/eye irritation), suggesting that sulfonamide groups generally increase toxicity risks . The parent compound (methyl thiophene-2-carboxylate) lacks substituents, resulting in a simpler dipole moment profile (8.81 D), which is altered by polar groups like sulfonyl or amino in derivatives .

Heterocyclic synthesis: Derivatives with amino or boronic acid substituents () are used in cross-coupling reactions to construct fused pyrimidine or chromene systems, common in anticancer and anti-inflammatory agents .

Activité Biologique

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene (CAS Number: 54767-28-1) is an organosilicon compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, which are essential for various applications in medicinal chemistry and pharmacology.

The chemical properties of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H16Si |

| Molecular Weight | 164.32 g/mol |

| Density | 0.939 g/mL at 25°C |

| Boiling Point | 140°C at 105 mm Hg |

| Flash Point | 163°F |

| LogP | 3.355 |

Anticancer Activity

Some derivatives of silaspiro compounds have demonstrated anticancer activity in vitro. For example, studies have reported that structural modifications in silaspiro compounds can lead to enhanced cytotoxic effects against cancer cell lines. Although direct evidence for 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene is sparse, its structural similarities suggest potential for further investigation into its anticancer properties.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of organosilicon compounds. Preliminary studies suggest that certain silaspiro derivatives may protect neuronal cells from oxidative stress and apoptosis. These findings warrant further exploration of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene in neuropharmacology.

Case Studies

- Antimicrobial Activity Study : A comparative study investigated the antimicrobial effects of various spirocyclic compounds, including derivatives of silaspiro structures. Results indicated that modifications to the spiro framework can significantly enhance antibacterial activity against Staphylococcus aureus .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of related silaspiro compounds on cancer cell lines (e.g., HeLa and MCF-7), it was observed that certain structural features were critical for activity, suggesting that similar evaluations for 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of thiophene-2-carboxylate derivatives often involves nucleophilic substitution or sulfonylation. For example, methyl 3-aminothiophene-2-carboxylate can react with sulfonylating agents under inert atmospheres at elevated temperatures (e.g., 130°C). Reaction optimization should focus on solvent choice (neat or aprotic solvents), stoichiometric ratios, and purification via column chromatography or recrystallization. Evidence from related compounds suggests that inert conditions (e.g., nitrogen atmosphere) minimize side reactions, while temperature control (90–130°C) balances reaction rate and decomposition .

Q. What spectroscopic techniques are most effective for characterizing Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming regiochemistry and substituent orientation. Key features include the thiophene ring protons (δ 6.5–8.0 ppm) and sulfonyl/pyrrolidine group signals (e.g., sulfonyl SO₂ at ~3.3 ppm in ¹H NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection (λ ~254 nm) is recommended .

Q. What are the primary challenges in achieving regioselective functionalization of the thiophene ring, and how can they be mitigated?

- Methodological Answer : Regioselectivity challenges arise due to the electron-rich thiophene ring and competing reaction sites. Directed functionalization strategies, such as using protecting groups (e.g., trifluoroacetamide in methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate), can guide substitutions to the 3- or 5-positions. Computational modeling (e.g., DFT calculations) predicts reactive sites, while kinetic control (low-temperature reactions) minimizes undesired byproducts .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl substituent affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : The pyrrolidin-1-ylsulfonyl group is a strong electron-withdrawing group, activating the thiophene ring for nucleophilic attack at the 2- or 5-positions. Comparative studies with methyl 3-(chlorosulfonyl)thiophene-2-carboxylate show that electron-deficient sulfonyl groups enhance electrophilicity, accelerating reactions with amines or hydrazines. Hammett substituent constants (σ) and Frontier Molecular Orbital (FMO) analysis quantify these effects .

Q. What computational methods can predict the binding affinity of derivatives to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (MD) simulations assess interactions with enzymes or receptors. For example, fluorinated analogs (e.g., methyl 5-phenyl-3-((trifluoromethyl)amino)thiophene-2-carboxylate) exhibit enhanced binding to hydrophobic pockets due to fluorine’s electronegativity. Free Energy Perturbation (FEP) calculations refine affinity predictions by simulating substituent modifications .

Q. How do steric and electronic effects of the pyrrolidin-1-ylsulfonyl group influence pharmacokinetic properties?

- Methodological Answer : The pyrrolidine ring introduces steric bulk, reducing metabolic degradation by cytochrome P450 enzymes. In vitro assays (e.g., microsomal stability tests) quantify metabolic half-life, while LogP calculations (via HPLC-derived retention times) predict lipophilicity. Comparative studies with methyl 3-hydrazinyl-4-(propylsulfonyl)thiophene-2-carboxylate show that bulkier substituents improve oral bioavailability but may hinder blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar thiophene-2-carboxylate derivatives?

- Methodological Answer : Yield variations often stem from differences in reagent purity, solvent drying, or workup protocols. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized stoichiometry) is essential. For example, methyl 3-aminothiophene-2-carboxylate reactions show higher yields in neat conditions versus solvent-mediated routes. Cross-referencing synthetic protocols from multiple sources (e.g., vs. 16) identifies critical variables .

Safety and Handling

Q. What are the key safety considerations when handling Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate?

- Methodological Answer : Safety Data Sheets (SDS) for analogous compounds (e.g., methyl 3-hydroxythiophene-2-carboxylate) highlight hazards such as skin/eye irritation (H315, H319). Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal must follow local regulations for sulfonated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.